molecular formula C8H10Cl2FN3 B13572870 1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride

1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride

Cat. No.: B13572870
M. Wt: 238.09 g/mol
InChI Key: BVSCDBPFRDVXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride typically involves the reaction of 8-fluoroimidazo[1,2-a]pyridine with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form.

Properties

Molecular Formula

C8H10Cl2FN3

Molecular Weight

238.09 g/mol

IUPAC Name

(8-fluoroimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H8FN3.2ClH/c9-7-2-1-3-12-6(4-10)5-11-8(7)12;;/h1-3,5H,4,10H2;2*1H

InChI Key

BVSCDBPFRDVXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.